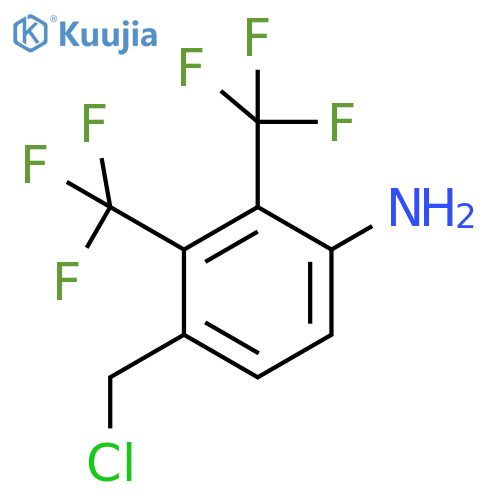

Cas no 1805555-68-3 (4-Amino-2,3-bis(trifluoromethyl)benzyl chloride)

1805555-68-3 structure

商品名:4-Amino-2,3-bis(trifluoromethyl)benzyl chloride

CAS番号:1805555-68-3

MF:C9H6ClF6N

メガワット:277.594062328339

CID:4980700

4-Amino-2,3-bis(trifluoromethyl)benzyl chloride 化学的及び物理的性質

名前と識別子

-

- 4-Amino-2,3-bis(trifluoromethyl)benzyl chloride

-

- インチ: 1S/C9H6ClF6N/c10-3-4-1-2-5(17)7(9(14,15)16)6(4)8(11,12)13/h1-2H,3,17H2

- InChIKey: UKIMIBLGYNYYMY-UHFFFAOYSA-N

- ほほえんだ: ClCC1=CC=C(C(C(F)(F)F)=C1C(F)(F)F)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 263

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 26

4-Amino-2,3-bis(trifluoromethyl)benzyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013011973-1g |

4-Amino-2,3-bis(trifluoromethyl)benzyl chloride |

1805555-68-3 | 97% | 1g |

1,475.10 USD | 2021-06-25 |

4-Amino-2,3-bis(trifluoromethyl)benzyl chloride 関連文献

-

1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

1805555-68-3 (4-Amino-2,3-bis(trifluoromethyl)benzyl chloride) 関連製品

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 503537-97-1(4-bromooct-1-ene)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量